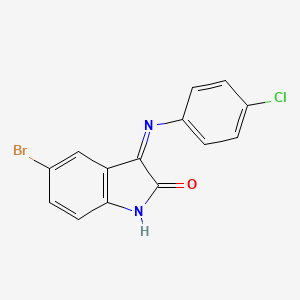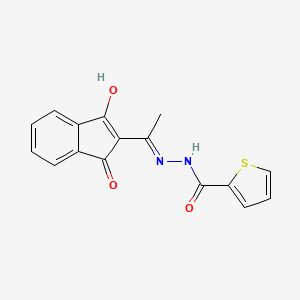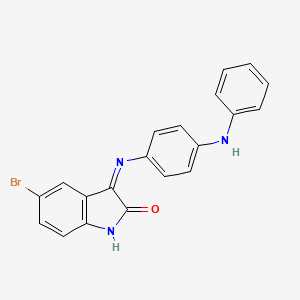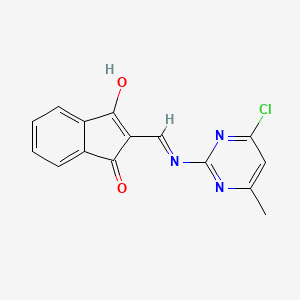
5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione, or 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. This compound has been extensively studied in the past decade due to its unique properties, which make it an attractive candidate for a variety of research applications.
科学的研究の応用
5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been widely used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination compounds and in the synthesis of organic polymers. It has also been used as a catalyst in the synthesis of organic compounds, as an inhibitor of enzymes, and as a reagent for the synthesis of other organic compounds. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
作用機序
The mechanism of action of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is not fully understood. However, it is believed to act as a chelating agent, forming strong bonds with metal ions and other molecules. This binding ability allows it to act as an inhibitor of enzymes, as well as a catalyst in the synthesis of organic compounds. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been shown to bind to DNA and RNA, which may explain its ability to act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as proteases, which may explain its potential use as an antifungal agent. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been shown to bind to DNA and RNA, which may explain its potential use as an anti-inflammatory drug.
実験室実験の利点と制限
The advantages of using 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione in laboratory experiments include its ability to act as a chelating agent, its ability to act as an inhibitor of enzymes, and its ability to bind to DNA and RNA. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione in laboratory experiments is its low solubility in water. Additionally, the compound can be toxic if ingested in large quantities, and should be handled with caution.
将来の方向性
There are many potential future directions for research involving 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione. These include further investigation of its biochemical and physiological effects, as well as its potential use as a ligand in the synthesis of coordination compounds, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. Additionally, further research into the structure-activity relationships of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione may provide insight into the compound’s mechanism of action. Finally, research into the development of novel syntheses of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione may lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione can be accomplished in several ways. The most common method involves the condensation of 1,3-dioxoindan-2-ylidene and methyl aminodiazine-2,4-dione in the presence of a base. This reaction can be carried out in either an aqueous or an organic solvent, and yields the desired product in good yields. Other syntheses of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione involve the reaction of 1,3-dioxoindan-2-ylidene with methyl aminobromodiazine-2,4-dione or the reaction of 1,3-dioxoindan-2-ylidene with methyl aminobromoiodazin-2,4-dione.
特性
IUPAC Name |
5-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-11-7-3-1-2-4-8(7)12(19)9(11)5-15-10-6-16-14(21)17-13(10)20/h1-6,18H,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWEXABXYYYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CNC(=O)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




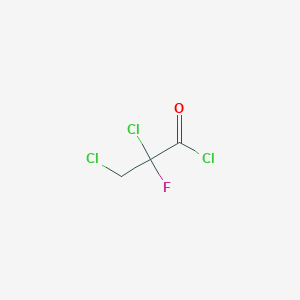

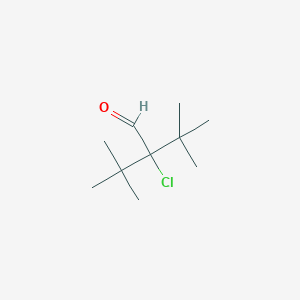
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
